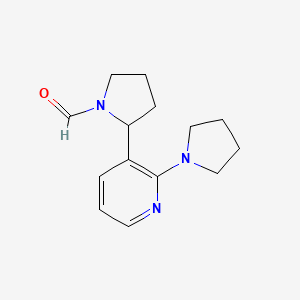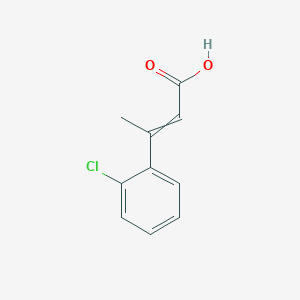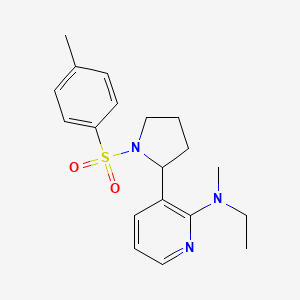
N-Ethyl-N-methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a tosyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method involves the reaction of a suitable amine with a tosyl chloride to introduce the tosyl group. The pyridine ring is then introduced through a nucleophilic substitution reaction. The final step involves the alkylation of the nitrogen atoms to introduce the ethyl and methyl groups. Reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents include iodine, TBHP, and various organic solvents like toluene and ethyl acetate. Reaction conditions often involve moderate temperatures and atmospheric pressure .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives with altered functional groups.
Applications De Recherche Scientifique
N-Ethyl-N-methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-Ethyl-N-methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings contribute to its binding affinity and specificity. The tosyl group may enhance its solubility and stability, facilitating its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-(pyridin-2-yl)pyrrolidine: Lacks the tosyl group, which may affect its solubility and stability.
N-Ethyl-N-methyl-3-(pyrrolidin-2-yl)pyridine: Similar structure but without the tosyl group, potentially altering its biological activity.
Uniqueness
N-Ethyl-N-methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is unique due to the presence of the tosyl group, which can enhance its chemical properties and biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C19H25N3O2S |
|---|---|
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
N-ethyl-N-methyl-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C19H25N3O2S/c1-4-21(3)19-17(7-5-13-20-19)18-8-6-14-22(18)25(23,24)16-11-9-15(2)10-12-16/h5,7,9-13,18H,4,6,8,14H2,1-3H3 |
Clé InChI |
BNSFZRZJXFFVHG-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)C1=C(C=CC=N1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid](/img/structure/B11818490.png)
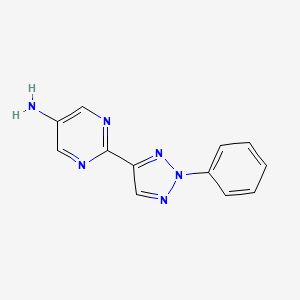


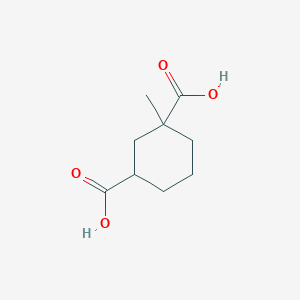

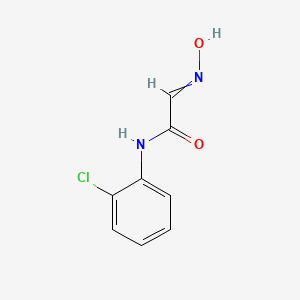

![Bicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B11818546.png)

